m-PEG4-propargyl

Beschreibung

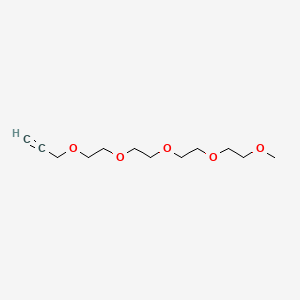

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-4-14-7-8-16-11-12-17-10-9-15-6-5-13-2/h1H,4-12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXHTXZSGABRDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG4-propargyl, also known as propargyl-PEG4-methane, is a versatile, heterobifunctional crosslinking reagent that has become an invaluable tool in the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a terminal alkyne group and a methoxy-terminated tetraethylene glycol (PEG4) spacer, enables the precise and efficient conjugation of molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it particularly well-suited for the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, including detailed experimental protocols and data presentation.

Core Concepts and Chemical Properties

This compound is characterized by a terminal propargyl group, which contains a reactive alkyne functionality, and a discrete polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) glycol units, terminated with a methoxy (B1213986) group. This structure imparts a unique combination of reactivity and desirable physicochemical properties.

The propargyl group serves as a chemical handle for "click chemistry," allowing for the formation of a stable triazole linkage with azide-functionalized molecules.[1] The PEG4 spacer is hydrophilic, which enhances the aqueous solubility of both the linker and the resulting bioconjugate. This can improve the pharmacokinetic profile of a drug by reducing aggregation and increasing its half-life in circulation.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. Values may vary slightly between suppliers.

| Property | Value |

| Chemical Formula | C10H18O4[2] |

| Molecular Weight | 202.3 g/mol [2] |

| CAS Number | 89635-82-5[2] |

| Purity | Typically ≥95-98%[2][3] |

| Appearance | Please refer to supplier documentation |

| Solubility | Soluble in DMSO[2] |

| Storage Conditions | -20°C[2] |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the commercially available tetraethylene glycol. The general strategy involves the mono-propargylation of one terminal hydroxyl group, followed by the methylation of the other terminal hydroxyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of mono-propargyl-PEG4-alcohol

This procedure is adapted from established methods for the mono-alkylation of polyethylene glycols.[1]

-

Preparation: To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add propargyl bromide (0.9 equivalents) dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane (B109758) (DCM).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the mono-propargyl-PEG4-alcohol.

Step 2: Methylation of mono-propargyl-PEG4-alcohol

This step involves the methylation of the remaining terminal hydroxyl group.

-

Preparation: To a stirred solution of mono-propargyl-PEG4-alcohol (1 equivalent) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Addition of Methylating Agent: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with DCM.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Protocol: Purification and Characterization

The purity of the synthesized this compound should be assessed, and the final product characterized to confirm its identity.

Purification by Reversed-Phase HPLC (RP-HPLC)

-

System: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.

-

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural confirmation. The spectrum should show characteristic peaks for the methoxy group protons, the PEG backbone protons, and the propargyl group protons.

Applications in Bioconjugation and PROTAC Development

The primary application of this compound is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate with azide-functionalized molecules.[4] This "click chemistry" reaction is highly efficient and bioorthogonal, making it ideal for the synthesis of complex biomolecules.

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in an appropriate solvent (e.g., DMSO, water).

-

Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

-

Prepare a 50 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-functionalized molecule to achieve a final concentration of 1 mM in a suitable buffer (e.g., PBS, pH 7.4).

-

Add this compound to the reaction mixture at a 1.2- to 5-fold molar excess over the azide.

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

-

Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and catalyst.

Visualizations

Synthetic Pathway of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow for PROTAC Synthesis using CuAAC

Caption: General workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery, chemical biology, and materials science. Its well-defined structure, incorporating a reactive alkyne, a hydrophilic PEG spacer, and a methoxy terminus, provides a robust platform for the construction of complex molecules like PROTACs and for bioconjugation via click chemistry. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important linker molecule in a variety of research and development applications.

References

An In-depth Technical Guide to m-PEG4-propargyl: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-propargyl, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its most common application: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Core Concepts: Structure and Functionality

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by three key chemical components:

-

A methoxy (m-) group, which provides a chemically inert cap at one end of the molecule.

-

A tetraethylene glycol (PEG4) spacer, a hydrophilic chain that can enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.

-

A propargyl group , which contains a terminal alkyne (-C≡CH). This functional group is paramount for its utility in "click chemistry."

The primary function of this compound is to act as a bridge, covalently connecting two different molecules. Its terminal alkyne allows for a highly specific and efficient conjugation reaction with a molecule containing an azide (B81097) group, forming a stable triazole linkage. This reaction is a cornerstone of click chemistry.[1][2]

Physicochemical and Technical Properties

The properties of this compound are summarized in the table below. These specifications are critical for designing and executing successful conjugation experiments.

| Property | Value | Reference(s) |

| Chemical Name | 2,5,8,11-tetraoxatetradec-13-yne | [3] |

| Synonyms | Propargyl-PEG4-methane, m-PEG4-alkyne | [3][4] |

| CAS Number | 89635-82-5 | [2][4] |

| Molecular Formula | C₁₀H₁₈O₄ | [2][4] |

| Molecular Weight | 202.25 g/mol | [3] |

| Exact Mass | 202.1205 | [3] |

| Purity | Typically ≥98% | [2][4] |

| Appearance | To be determined (often a colorless oil or liquid) | [3] |

| Solubility | Soluble in DMSO, DMF, Water | [2][5] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term at -20°C. Store dry and protected from light. | [3] |

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this compound is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and highly efficient click chemistry reaction.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the PEGylated alkyne to an azide-functionalized molecule (e.g., a protein, peptide, or small molecule drug).

The reaction is prized for its high yield, specificity, and compatibility with a wide range of functional groups and aqueous conditions, making it ideal for biological applications.[6] The catalytic cycle involves the in-situ generation of the active Cu(I) species from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[6][7] A stabilizing ligand is often included to protect the catalyst from oxidation and enhance reaction efficiency.[6][8]

References

- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 89635-82-5 | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to m-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation and PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-propargyl, a versatile heterobifunctional linker. It is designed to furnish researchers, scientists, and drug development professionals with essential information regarding its chemical properties, applications, and relevant experimental protocols. This linker is a valuable tool in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound, also known as Propargyl-PEG4-methane, is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure incorporates a terminal methoxy (B1213986) group ("m") which renders it chemically inert at one end, and a terminal propargyl group (an alkyne) at the other, providing a reactive handle for "click chemistry". The four-unit PEG chain enhances the molecule's hydrophilicity and provides a flexible spacer arm.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and typical parameters for its primary application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

| Parameter | Value | Conditions / Notes |

| CAS Number | 89635-82-5 | N/A |

| Molecular Weight | 202.25 g/mol | [1] |

| Chemical Formula | C₁₀H₁₈O₄ | [1] |

| Purity | Typically >95-98% | As per supplier specification. |

| Solubility | DMSO, Water | [2] |

| Storage Condition | -20°C for long-term storage | [1][2] |

| CuAAC Reaction Time | 1 - 4 hours | At room temperature. Can be influenced by catalyst, ligand, and reactant concentrations.[1][3] |

| CuAAC Reaction Yield | > 90% | Under optimized conditions.[3] |

| Molar Excess (Linker) | 1.5 to 5 molar equivalents | Relative to the azide-functionalized molecule.[1] |

| Copper Catalyst | Copper(II) Sulfate (CuSO₄) | Used with a reducing agent. |

| Reducing Agent | Sodium Ascorbate (B8700270) | Freshly prepared solution. |

| Copper Ligand | THPTA, TBTA | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous solutions. |

Mechanism of Action and Applications

The primary utility of this compound stems from its terminal alkyne group, which readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage with an azide-functionalized molecule.[3][4] The PEG4 spacer is critical, as it enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate, while its length and flexibility are key determinants in the efficacy of molecules like PROTACs.[5][6]

Key Applications Include:

-

Peptide PEGylation: Enhancing the therapeutic properties of peptides by improving their hydrodynamic size, which can extend circulating half-life, improve stability against proteolytic degradation, and reduce immunogenicity.[1]

-

PROTAC Synthesis: Serving as the crucial linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, thereby inducing targeted protein degradation.[5]

-

Biomolecule Labeling: Attaching reporter molecules such as fluorescent dyes or biotin (B1667282) to proteins, peptides, or nucleic acids for detection and imaging purposes.

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound.

Protocol 1: Two-Stage Bioconjugation of a Peptide

This process involves the initial introduction of an azide (B81097) group onto a peptide, followed by the CuAAC reaction with this compound.[1]

Stage 1: Peptide Azidation (via NHS Ester)

-

Prepare Peptide: Dissolve the peptide of interest (containing a primary amine like an N-terminus or Lysine side chain) in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

-

Prepare Reagent: Prepare a 10 mM stock solution of an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO.

-

Reaction: Add a 5-10 fold molar excess of the Azide-NHS ester solution to the peptide solution. Ensure the final DMSO concentration does not exceed 10% of the total volume.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess azide reagent and buffer-exchange the azide-functionalized peptide using a desalting column or dialysis. Confirm the mass increase via mass spectrometry.

Stage 2: CuAAC "Click" Reaction

-

Reagent Preparation:

-

Use the purified azide-peptide solution from Stage 1.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare fresh stock solutions: 20 mM Copper(II) Sulfate (CuSO₄) in deionized water and 50 mM THPTA in deionized water.[1]

-

Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.

-

-

Reaction Setup: In a microcentrifuge tube, combine in the following order:

-

The azide-functionalized peptide.

-

This compound (1.5 to 5 molar equivalents relative to the peptide).[1]

-

Deionized water or PBS to adjust the volume.

-

-

Catalyst Addition:

-

Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions (a 1:2 to 1:5 molar ratio is common).[1]

-

Add the catalyst premix to the main reaction tube (final copper concentration ~100-500 µM).

-

Initiate the reaction by adding the Sodium Ascorbate solution (final concentration ~1-5 mM).

-

-

Incubation: Protect the reaction from light and incubate for 1-4 hours at room temperature, mixing gently.[1]

-

Purification: Purify the final PEGylated peptide conjugate using a suitable chromatography method, such as HPLC or size-exclusion chromatography.

Protocol 2: PROTAC Synthesis (General Workflow)

This protocol describes a general method for synthesizing a PROTAC by coupling an azide-functionalized target protein ligand with this compound and an E3 ligase ligand.

-

Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized Protein of Interest (POI) ligand and this compound (typically at a 1.1 to 1.5-fold molar excess over the azide) in a solvent such as a t-BuOH/H₂O mixture or DMSO.[5][7]

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Catalyst Preparation:

-

Prepare a fresh aqueous solution of Sodium Ascorbate (e.g., 100 mM).

-

Prepare an aqueous solution of Copper(II) Sulfate (CuSO₄) (e.g., 50 mM).

-

A copper ligand (e.g., THPTA) can be premixed with the CuSO₄ solution.

-

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution to initiate the reaction.[8]

-

Incubation: Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by LC-MS or TLC.

-

Work-up and Purification: Upon completion, the intermediate (POI ligand-linker conjugate) is purified. This intermediate, now bearing the E3 ligase ligand reactive handle, is then conjugated to the E3 ligase ligand in a subsequent step, followed by final purification (e.g., by preparative HPLC).

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for the two-stage bioconjugation of a peptide.

References

synthesis and characterization of m-PEG4-propargyl

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG4-propargyl

This technical guide provides a comprehensive overview of the (Propargyl-PEG4-methane), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis and application workflows.

The structure of this compound features a terminal methoxy (B1213986) group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group.[3] The PEG spacer enhances aqueous solubility and provides a flexible linker arm, while the propargyl group enables covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [4][5][6] |

| Molecular Weight | 202.25 g/mol | [6] |

| Appearance | Colorless to light yellow viscous liquid or oil | [3] |

| Purity | ≥95% (typically >98%) | [3][4] |

| Solubility | Soluble in DMSO, DCM, DMF | [3][4] |

| Storage Conditions | -20°C for long-term stability | [3][4] |

| CAS Number | 89635-82-5 | [4][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from tetraethylene glycol. The general workflow involves the mono-propargylation of one terminal hydroxyl group, followed by the methylation of the other terminal hydroxyl group.

Synthetic Pathway

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.[7]

Part 1: Synthesis of Mono-propargyl-PEG4-alcohol

This procedure is adapted from established methods for the mono-alkylation of polyethylene (B3416737) glycols.[7]

-

Preparation : To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 1 hour.

-

Addition of Alkylating Agent : Cool the reaction mixture back to 0 °C and add propargyl bromide (0.9 equivalents) dropwise.

-

Completion : Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching and Extraction : Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane (B109758) (DCM).[7]

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the mono-propargyl-PEG4-alcohol.[7]

Part 2: Synthesis of this compound

This step involves the methylation of the remaining terminal alcohol.

-

Preparation : To a stirred solution of mono-propargyl-PEG4-alcohol (1 equivalent) in anhydrous THF, add a suitable base such as sodium hydride (1.1 equivalents) at 0 °C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 1 hour.

-

Addition of Methylating Agent : Cool the reaction mixture to 0 °C and add a methylating agent, such as methyl iodide (1.05 equivalents), dropwise.

-

Completion : Allow the reaction to warm to room temperature and stir overnight.

-

Work-up : Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent like DCM.

-

Purification : Dry the combined organic layers, concentrate under reduced pressure, and purify the final product by column chromatography on silica gel.

Characterization

The successful synthesis of this compound is confirmed using standard analytical techniques.[7]

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the propargyl group (alkyne C-H and CH₂), the PEG backbone (multiple -OCH₂CH₂O- signals), and the terminal methoxy group (singlet around 3.38 ppm).[8] The propargyl methylene (B1212753) protons (-C≡C-CH₂-) are expected as a doublet around 4.2 ppm.[8] |

| ¹³C NMR | Resonances for the alkyne carbons, the PEG backbone carbons, and the methoxy carbon.[7] |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product (e.g., [M+H]⁺ or [M+Na]⁺).[8][9] The theoretical monoisotopic mass is 202.1205 Da.[6] |

| FT-IR | Characteristic stretches for the alkyne C-H, C≡C, and C-O-C bonds.[7] |

Application: Click Chemistry Workflow

This compound is a key reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This reaction allows for the efficient and specific ligation of the PEG linker to a molecule containing an azide (B81097) group, forming a stable triazole linkage.[3]

Experimental Workflow for CuAAC Reaction

Detailed Protocol for CuAAC Reaction

-

Reactant Preparation : Dissolve the azide-functionalized molecule and this compound in a suitable reaction buffer (e.g., PBS).[10]

-

Catalyst Preparation : Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[3][10] A copper ligand such as THPTA can also be premixed with CuSO₄.[10]

-

Reaction Setup : In a reaction vessel, combine the azide-functionalized molecule and this compound (typically a slight excess of one reagent is used, e.g., 1.1-1.5 equivalents).[1]

-

Initiation : Add the copper catalyst and then the sodium ascorbate to initiate the reaction. The final concentration of copper is typically in the range of 50 µM to 1 mM.[3]

-

Incubation : Incubate the reaction mixture at room temperature for 1-4 hours.[3] The reaction should be monitored by an appropriate technique like LC-MS or TLC.[3]

-

Purification : Once the reaction is complete, the resulting triazole-linked conjugate can be purified using a suitable method, such as size-exclusion chromatography (SEC), dialysis, or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and the catalyst.[1][11]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 89635-82-5 | BroadPharm [broadpharm.com]

- 5. glycomindsynth.com [glycomindsynth.com]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to m-PEG4-propargyl: Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the m-PEG4-propargyl linker, a cornerstone tool in modern bioconjugation. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to inform the rational design and execution of conjugation strategies for therapeutic and diagnostic applications.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional linker featuring a methoxy-terminated tetra-polyethylene glycol (PEG4) chain and a terminal propargyl group (an alkyne). This distinct architecture provides a unique combination of properties that are highly advantageous in bioconjugation.

-

Propargyl Group: The terminal alkyne is the reactive handle for "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and highly specific. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

-

PEG4 Spacer: The hydrophilic PEG4 chain enhances the aqueous solubility of the linker and the resulting conjugate. This is particularly beneficial when working with hydrophobic molecules, helping to prevent aggregation and improve handling. The PEG spacer also provides a flexible arm, which can reduce steric hindrance between the conjugated molecules and potentially improve the pharmacokinetic properties of biotherapeutics.

Mechanism of Action in Bioconjugation

The primary mechanism of action for this compound in bioconjugation is its participation in azide-alkyne cycloaddition reactions to form a highly stable 1,2,3-triazole linkage.[1] This can be achieved through two principal pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most widely used method for conjugating this compound. This reaction is renowned for its high efficiency, specificity, and compatibility with a wide range of functional groups and aqueous environments. The reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous solutions, is often employed to enhance catalyst stability and reaction efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. In this case, the terminal alkyne of the PEG linker is replaced with a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO). The high ring strain of the cyclooctyne readily reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form a stable triazole linkage without the need for a metal catalyst. While this compound itself is not used in SPAAC, it is a key consideration for researchers choosing an alkyne-based bioconjugation strategy.

Quantitative Data

The efficiency and robustness of the CuAAC reaction with propargyl-PEG linkers are well-documented. The following tables summarize key quantitative parameters. Note that specific values can vary depending on the exact substrates and reaction conditions.

Table 1: Physicochemical and Reaction Parameters for this compound

| Parameter | Typical Value/Range | Notes |

| Molecular Weight | ~202.25 g/mol | Varies slightly based on manufacturer. |

| Purity | ≥95% | High purity is crucial for reproducible results. |

| Solubility | Soluble in water and most organic solvents | The PEG chain imparts hydrophilicity. |

| Storage Conditions | -20°C | Protect from moisture and light for long-term storage. |

| Typical Reaction Yield | >90% | CuAAC is a highly efficient reaction.[1] |

| Reaction Time | 1 - 4 hours at room temperature | Can be optimized based on reactant concentrations.[1] |

| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | For CuAAC reactions with terminal alkynes. |

Table 2: Comparative Stability of Bioconjugation Linkages

| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents |

| 1,2,3-Triazole (from CuAAC) | Highly Stable | Highly Stable | Highly Stable |

| Amide | Highly Stable | Generally Stable | Highly Stable |

| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable |

| Disulfide | Stable at Neutral pH | Cleaved by Thiols | Readily Cleaved |

| Thioether | Highly Stable | Highly Stable | Highly Stable |

Data compiled from various bioconjugation stability studies. The 1,2,3-triazole linkage is widely regarded as one of the most stable linkages in bioconjugation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Experimental Workflow

A typical bioconjugation experiment using this compound follows a logical sequence of steps from reactant preparation to final product characterization.

Protocol for Peptide Labeling with this compound

This protocol describes the conjugation of this compound to an azide-functionalized peptide.

Materials:

-

Azide-functionalized peptide

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Degassed phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., HPLC, desalting columns)

-

Analytical instruments (e.g., Mass Spectrometer)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-functionalized peptide in degassed PBS.

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-functionalized peptide solution to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the peptide.

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this complex form for 2-3 minutes.

-

Add the CuSO₄/THPTA complex to the peptide-alkyne mixture to a final copper concentration of 100-500 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification and Characterization:

-

Purify the PEGylated peptide using reversed-phase HPLC or a desalting column to remove excess reagents.

-

Characterize the purified conjugate by mass spectrometry to confirm the successful addition of the this compound linker (expected mass increase of ~202.25 Da).

-

Protocol for Antibody Conjugation with an this compound-containing Linker

This protocol outlines the conjugation of a payload, functionalized with an this compound linker, to an azide-modified antibody.

Materials:

-

Azide-modified antibody (e.g., generated via metabolic labeling or enzymatic modification)

-

Payload-m-PEG4-propargyl conjugate

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Degassed phosphate-buffered saline (PBS), pH 7.4

-

Purification system (e.g., size-exclusion chromatography (SEC))

-

Analytical instruments (e.g., SDS-PAGE, HIC-HPLC, Mass Spectrometry)

Procedure:

-

Reagent Preparation:

-

Prepare the azide-modified antibody in degassed PBS at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the Payload-m-PEG4-propargyl conjugate in a compatible solvent (e.g., DMSO).

-

Prepare fresh stock solutions of CuSO₄ (50 mM), THPTA (100 mM), and sodium ascorbate (1 M) in deionized water.

-

-

Reaction Setup:

-

In a reaction tube, add the azide-modified antibody.

-

Add the Payload-m-PEG4-propargyl solution to a 5- to 20-fold molar excess over the antibody.

-

Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the catalyst premix to the antibody solution to a final copper concentration of 0.5-1 mM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

-

Purification and Characterization:

-

Purify the resulting antibody-drug conjugate (ADC) using SEC to remove unreacted payload and catalyst components.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry, and assess purity and aggregation by SDS-PAGE and SEC.

-

Conclusion

This compound is a versatile and highly efficient linker for bioconjugation. Its primary mechanism of action through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition results in the formation of a stable 1,2,3-triazole linkage, making it an ideal choice for the development of robust bioconjugates. The hydrophilic PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting molecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of click chemistry for their specific applications.

References

The Strategic Advantage of m-PEG4-propargyl in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent modification of therapeutic molecules with polyethylene (B3416737) glycol (PEG), or PEGylation, is a clinically validated strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This guide provides a comprehensive technical overview of the benefits of PEGylation with a specific focus on the use of m-PEG4-propargyl, a discrete PEG linker. By leveraging a terminal propargyl group for highly efficient "click chemistry," this compound offers precise control over bioconjugation, leading to the development of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the core advantages, presents key quantitative data, outlines experimental protocols, and provides visual workflows to facilitate its application in research and drug development.

Core Principles and Advantages of PEGylation

PEGylation is a well-established technique that addresses several challenges associated with therapeutic molecules, including rapid clearance, immunogenicity, and poor solubility.[1][2] The attachment of PEG chains imparts a number of favorable physicochemical properties.[1]

Key Benefits of PEGylation:

-

Improved Solubility and Stability: The hydrophilic nature of the PEG polymer enhances the aqueous solubility of conjugated molecules.[1][3] This is particularly advantageous for hydrophobic drugs. PEGylation also increases stability by protecting the molecule from enzymatic degradation.[1][2]

-

Extended Circulation Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[1][3] This allows for less frequent dosing.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and thereby lowering the risk of an immune response.[1][2][4]

-

Enhanced Drug Delivery: In oncology, PEGylation can lead to passive accumulation of the drug in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]

The Rise of Discrete PEG Linkers: The Case for this compound

While traditional PEGylation often involves polydisperse PEG mixtures, discrete PEG (dPEG®) linkers like this compound offer significant advantages due to their defined molecular weight and structure.[6] This homogeneity is crucial for ensuring batch-to-batch consistency in therapeutic manufacturing.[6]

This compound is a heterobifunctional linker featuring a methoxy-terminated PEG chain of four ethylene (B1197577) glycol units and a terminal propargyl group.[7] This specific architecture provides:

-

Precise Spacer Length: The defined length of the PEG chain allows for fine-tuning of the distance between the conjugated molecules, which is critical for applications like PROTACs.[8]

-

Enhanced Hydrophilicity: The PEG component improves the solubility of the entire conjugate.[9]

-

Bioorthogonal Conjugation: The terminal propargyl group enables highly specific and efficient conjugation to azide-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][9] This reaction is rapid, high-yielding, and biocompatible.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and application of this compound and similar PEG linkers.

| Parameter | Typical Value | Conditions/Notes |

| Molecular Weight | 202.3 Da | C10H18O4 |

| Purity | >95% | Typically determined by HPLC |

| Solubility | - | Soluble in DMSO, DCM, DMF, and water |

| Storage Conditions | -20°C | Long-term storage under an inert atmosphere |

| CuAAC Reaction Time | 1-4 hours | Room temperature; can be influenced by catalyst, ligand, and reactant concentrations.[11] |

| CuAAC Reaction Yield | >90% | Optimized conditions.[11] |

| Mass Increase (Post-PEGylation) | +394.5 Da | Expected mass increase upon conjugation of m-PEG3-S-PEG4-propargyl to an azide-functionalized peptide.[12] |

Table 1: Physicochemical Properties and Reaction Parameters of this compound.

Experimental Protocols

This section provides a general protocol for the PEGylation of a peptide with this compound using a two-stage approach involving peptide azidation followed by a click chemistry reaction.

Peptide Azidation

This protocol describes the introduction of an azide (B81097) group onto a primary amine of the peptide.

Materials:

-

Target peptide

-

Azido-PEG4-NHS Ester

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Peptide Preparation: Dissolve the peptide in the amine-free buffer to a concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of Azido-PEG4-NHS Ester in DMSO.

-

Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-NHS Ester to the peptide solution. Ensure the final DMSO concentration does not exceed 10%.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Purification: Purify the azide-functionalized peptide using a desalting column to remove excess reagents.

-

Characterization (Recommended): Confirm the addition of the azido-PEG4 moiety via mass spectrometry. The expected mass increase is approximately 217.2 Da.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide-functionalized peptide with this compound.

Materials:

-

Azide-functionalized peptide

-

This compound

-

DMSO

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Reagent Preparation:

-

Reaction Setup:

-

Reaction Initiation:

-

Incubation: Protect the reaction from light and incubate for 1-4 hours at room temperature with gentle shaking.[12]

-

Purification: Purify the PEGylated peptide conjugate using RP-HPLC to remove unreacted starting materials and catalyst.

-

Characterization: Confirm the successful conjugation using mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

Caption: A generalized workflow for the PEGylation of a therapeutic molecule.

Caption: The mechanism of action for a PROTAC utilizing a PEG linker.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of m-PEG4-propargyl

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability of m-PEG4-propargyl. This heterobifunctional linker is valuable in bioconjugation, drug delivery, and the development of therapeutics due to its polyethylene (B3416737) glycol (PEG) spacer, which enhances hydrophilicity, and its terminal propargyl group for "click" chemistry applications.

Core Concepts and Chemical Properties

This compound, also known as propargyl-PEG4-methane, possesses a structure that dictates its physicochemical properties. The molecule consists of a methoxy-terminated tetraethylene glycol (PEG4) chain linked to a propargyl group via an ether linkage. The PEG chain imparts hydrophilicity, influencing its solubility, while the ether linkages and the terminal alkyne are the primary determinants of its chemical stability.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural components provide a strong indication of its solubility characteristics. The presence of the hydrophilic PEG4 chain suggests good solubility in aqueous solutions and polar organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Expected Solubility | Rationale / Notes |

| Water | Soluble | The hydrophilic PEG chain imparts significant water solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic molecules, including PEGylated compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is effective at solvating polar and nonpolar moieties.[1] |

| Dichloromethane (DCM) | Soluble | An effective solvent for many organic molecules. |

| Ethanol (B145695) | Soluble | The polar hydroxyl group of ethanol interacts favorably with the PEG chain.[1] |

| Methanol (B129727) | Soluble | Similar to ethanol, methanol is a good solvent for PEGylated compounds.[1] |

| Tetrahydrofuran (THF) | Moderately Soluble | Can solvate the PEG chain, but less effectively than more polar solvents.[1] |

| Hexanes | Sparingly Soluble | The nonpolar nature of hexanes does not favorably interact with the polar PEG chain.[1] |

| Toluene | Sparingly Soluble | While propargyl bromide is often stabilized in toluene, the solubility of the PEGylated version is dominated by the hydrophilic PEG chain.[1] |

Stability Profile

The chemical stability of this compound is governed by the robustness of its ether linkages and the reactivity of the terminal propargyl group. The methoxy (B1213986) group is generally stable under a wide range of conditions.

Table 2: Chemical Stability of this compound

| Condition | Stability | Notes |

| Neutral Aqueous Solution (pH ~7) | Generally Stable | The ether linkages of the PEG chain are resistant to hydrolysis under neutral conditions. The propargyl group is also relatively stable. |

| Acidic Conditions (Low pH) | Moderate | Harsh acidic conditions, particularly at elevated temperatures, can lead to the acid-catalyzed cleavage of the PEG ether bonds. The propargyl group may undergo hydration in acidic solutions. |

| Basic Conditions (High pH) | Moderate | Strong basic conditions at elevated temperatures can also promote the cleavage of PEG ether linkages. |

| Oxidizing Agents | Susceptible | The polyethylene glycol backbone is susceptible to oxidative degradation, which can be initiated by reactive oxygen species, transition metal ions, or exposure to light and atmospheric oxygen. This can result in chain cleavage. The propargyl group can also be susceptible to strong oxidizing agents. |

| Reducing Agents | Generally Stable | The functional groups in this compound are generally stable to common reducing agents used in bioconjugation. |

| Elevated Temperatures | Moderate | Prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to thermal oxidative degradation of the PEG chain. The propargyl group itself has moderate thermal stability. |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the oxidation of the polyethylene glycol chain and reactions of the propargyl group.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a standard method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Sealed, clear vials

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector) or other quantitative analytical method.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

-

Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a method to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Suitable solvent (e.g., water, acetonitrile)

-

1M Hydrochloric acid (HCl)

-

1M Sodium hydroxide (B78521) (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Incubator/oven

-

Light source (for photostability)

-

HPLC-MS or other suitable analytical instrumentation

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a sealed vial.

-

Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

-

Control: Keep a sample of the stock solution at -20°C, protected from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analyze all samples by a suitable analytical method, such as HPLC-MS, to determine the percentage of remaining this compound and to identify any new peaks corresponding to degradation products.

-

Experimental Workflows

Solubility Determination Workflow

Caption: Experimental workflow for solubility determination.

Stability Assessment Workflow

Caption: Experimental workflow for stability assessment.

References

An In-depth Technical Guide to the PROTAC Linker: m-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[1][2] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[3] Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their hydrophilicity, flexibility, and tunable length.[4] This guide provides a comprehensive technical overview of a specific PEG-based linker, m-PEG4-propargyl, a valuable tool in the design and synthesis of potent and effective PROTACs.

Core Concepts: The this compound Linker

The this compound linker is a PEG-based chemical entity designed for incorporation into PROTAC molecules. Its structure features a methoxy-terminated tetraethylene glycol (PEG4) chain with a terminal propargyl group (an alkyne). This bifunctional nature allows for its facile integration into a PROTAC structure, typically through a "click chemistry" reaction.[5]

The key attributes of the this compound linker include:

-

Hydrophilicity : The PEG4 chain imparts water solubility to the PROTAC molecule, which can be advantageous for improving the often-poor solubility of complex, high molecular weight PROTACs.[4]

-

Flexibility : The ethylene (B1197577) glycol repeats provide rotational freedom, allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[3]

-

Defined Length : The four PEG units provide a specific spacer length, which is a critical parameter in orienting the POI and E3 ligase for efficient ubiquitin transfer.[]

-

"Click Chemistry" Handle : The terminal propargyl group is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[5] This allows for the modular and reliable synthesis of PROTACs.[7]

Physicochemical and Biological Properties

The physicochemical properties of the linker directly impact the biological performance of the final PROTAC molecule.

| Property | Description |

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers. |

| Biological Role | As a linker in a PROTAC, it influences ternary complex formation, cell permeability, and pharmacokinetic properties. The PEG chain can enhance solubility and reduce non-specific binding.[3][8] |

| Reactivity | The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules.[5] |

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by coopting the cell's ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[9][10] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9][11] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[9]

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an azide-functionalized POI ligand with the this compound linker, which is pre-conjugated to an E3 ligase ligand.

Materials:

-

Azide-functionalized POI ligand

-

E3 ligase ligand-PEG4-propargyl

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO, t-BuOH/H2O)

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized POI ligand (1.0 eq) and the E3 ligase ligand-PEG4-propargyl (1.1 eq) in the chosen solvent.[12]

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).[12]

-

CuAAC Reaction: Add the THPTA solution to the reaction mixture (final concentration ~5 mM), followed by the CuSO4 solution (final concentration ~1 mM). Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5 mM).[12] The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 1-4 hours).[13]

-

Purification: Upon completion, purify the PROTAC molecule using reversed-phase HPLC.[12]

PROTAC synthesis workflow via CuAAC.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation efficiency of the synthesized PROTAC by measuring the levels of the target protein in cells.[9]

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.[11][14]

-

Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[11]

-

Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[15]

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex in vitro.[16]

Materials:

-

Fluorescently labeled ligand for either the POI or E3 ligase

-

Purified POI protein

-

Purified E3 ligase complex

-

Synthesized PROTAC

-

Assay buffer

-

384-well black plates

-

Plate reader with FP capabilities

Procedure:

-

Preparation: Prepare solutions of the fluorescently labeled ligand, POI, E3 ligase, and a serial dilution of the PROTAC in the assay buffer.

-

Assay Setup: Add the fluorescently labeled ligand to all wells. Add the serially diluted PROTAC. Add the "partner" protein (the one that does not bind the fluorescent ligand). Initiate the binding reaction by adding the "target" protein (the one that binds the fluorescent ligand).[17]

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: Plot the FP signal against the PROTAC concentration. The data can be fitted to a suitable binding model to determine the ternary complex formation affinity.[17]

Data Presentation

Quantitative data from the experimental evaluation of PROTACs should be presented in a clear and structured format to allow for easy comparison.

Table 1: Representative Biological Activity of PROTACs with Different Linkers

| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-A | BRD4 | VHL | Alkyl Chain (10 atoms) | 150 | 85 |

| PROTAC-B | BRD4 | VHL | PEG4 (15 atoms) | 25 | >95 |

| PROTAC-C | BRD4 | VHL | PEG8 (27 atoms) | 80 | 90 |

| PROTAC-D | BTK | IAP | Propargyl-PEG4-acid | 200[18] | Not Reported |

Note: Data for PROTACs A, B, and C are illustrative and based on general trends observed in PROTAC development.[19] Data for PROTAC-D is from a published study.[18]

Table 2: Representative Pharmacokinetic (PK) Parameters of PEGylated vs. Non-PEGylated Compounds

| Compound | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Area Under the Curve (AUC) (ng·h/mL) |

| Non-PEGylated PROTAC | 2.1 | 50 | 10 | 500 |

| PEGylated PROTAC | 7.2[20] | 15 | 8 | 898[20] |

Note: This data is illustrative and based on general trends observed for PEGylated molecules.[8][21] Specific values are highly dependent on the specific PROTAC and the length of the PEG chain.

Conclusion

The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs. Its defined length, flexibility, and hydrophilicity, combined with its reactivity in "click chemistry," provide a robust platform for the construction of potent and selective protein degraders. The experimental protocols and data presentation guidelines provided in this technical guide offer a framework for the rational design and evaluation of PROTACs incorporating this and similar PEG-based linkers. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized linkers like this compound will be crucial in advancing novel therapeutics into the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Ternary complex formation - Profacgen [profacgen.com]

- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. benchchem.com [benchchem.com]

- 20. lcms.labrulez.com [lcms.labrulez.com]

- 21. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Linkers in Antibody-Drug Conjugates: A Technical Deep Dive into m-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linchpin of this powerful therapeutic modality is the linker, a component that dictates the stability, efficacy, and overall success of the ADC. This technical guide provides an in-depth exploration of ADC linkers, with a specific focus on the versatile heterobifunctional linker, m-PEG4-propargyl. We will delve into its mechanism of action, advantages in ADC development, and provide detailed experimental protocols for its application.

The Heart of the Matter: Understanding ADC Linkers

ADCs are complex constructs comprising three key components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1] The linker's role is multifaceted and critical; it must be stable enough to prevent premature release of the cytotoxic drug in systemic circulation, thereby minimizing off-target toxicity, and yet facilitate the efficient release of the payload once the ADC has reached its target tumor cell.[2][3]

Linkers can be broadly categorized into two main types: cleavable and non-cleavable.[1]

-

Cleavable Linkers: These are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells.[4] Common cleavage mechanisms include enzymatic degradation by proteases like cathepsin B, hydrolysis in the acidic environment of endosomes and lysosomes, or reduction in the glutathione-rich cytoplasm.[3][4] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[4]

-

Non-Cleavable Linkers: These form a stable bond between the antibody and the payload.[4] Drug release occurs only after the internalization of the ADC and the complete lysosomal degradation of the antibody backbone.[4] This generally leads to greater plasma stability and a more favorable safety profile, but the resulting charged payload-linker complex is typically not membrane-permeable, limiting the bystander effect.[4]

Introducing this compound: A Modern Solution for ADC Development

This compound is a heterobifunctional, non-cleavable linker that has gained prominence in ADC development.[5] Its structure features two key functional groups: a terminal propargyl (alkyne) group and a methoxy-terminated tetraethylene glycol (PEG4) spacer.[6]

The propargyl group is instrumental for its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][8] This reaction allows for the highly efficient and specific conjugation of the linker to an azide-modified cytotoxic payload, forming a stable triazole linkage under mild, aqueous conditions.[7][8]

The PEG4 spacer is a critical element that confers several advantageous properties to the ADC:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic PEG4 chain increases the overall water solubility of the ADC, mitigating aggregation and improving its biophysical properties.[1][9]

-

Improved Pharmacokinetics: The PEG spacer creates a hydrophilic shield around the payload, which can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation.[9][10]

-

Reduced Immunogenicity: The flexible PEG chains can mask potential immunogenic epitopes on the payload or linker, reducing the risk of an immune response against the ADC.[10]

-

Spatial Separation: The PEG spacer provides distance between the antibody and the drug, which can minimize the payload's interference with the antibody's antigen-binding affinity.[7]

Quantitative Insights: The Impact of PEGylation on ADC Performance

The inclusion of a PEG spacer in the linker design has a quantifiable positive impact on the physicochemical and pharmacokinetic properties of ADCs.

| Parameter | Value | Method of Determination |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |

| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |

| In Vitro Plasma Stability (% intact ADC after 7 days) | >95% | ELISA |

| In Vitro Cytotoxicity (IC50) | 1.5 nM | Cell-based MTT assay on HER2+ cell line |

| A representative summary of physicochemical characteristics for a Trastuzumab-Propargyl-PEG4-MMAE ADC. |

The length of the PEG chain can also be modulated to fine-tune the pharmacokinetic profile of an ADC.

| ADC Construct | PEG Chain Length | Half-life (t½) | Clearance Rate |

| Miniaturized ADC (ZHER2-SMCC-MMAE) | No PEG | 19.6 min | - |

| Miniaturized ADC (ZHER2-PEG4K-MMAE) | 4 kDa | 49.2 min (2.5-fold increase) | - |

| Miniaturized ADC (ZHER2-PEG10K-MMAE) | 10 kDa | 219.0 min (11.2-fold increase) | - |

| αCD19 ADC (DAR 8) | No PEG | - | ~15 mL/day/kg |

| αCD19 ADC (DAR 8) | PEG8 | - | ~3 mL/day/kg |

| αCD19 ADC (DAR 8) | PEG12 | - | ~2 mL/day/kg |

| Quantitative impact of PEG chain length on ADC pharmacokinetics, compiled from various studies.[10] |

Experimental Protocols for ADC Synthesis Using this compound

The following protocols provide a general framework for the synthesis of an ADC using an this compound linker. Optimization of specific reaction conditions is recommended for each specific antibody-drug combination.

Protocol 1: Modification of Cytotoxic Drug with an Azide (B81097) Group

This protocol describes the introduction of an azide group to a cytotoxic drug that has a suitable reactive handle (e.g., a hydroxyl or amine group).

Materials:

-

Cytotoxic drug with a suitable functional group

-

Azido-acetic acid NHS ester (or a similar azido-containing reagent)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolve the cytotoxic drug in anhydrous DMF or DMSO.

-

Add a 1.5 to 3-fold molar excess of the azido-acetic acid NHS ester.

-

Add 3 to 5 equivalents of TEA or DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, purify the azide-modified drug by reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.[9]

Protocol 2: Conjugation of this compound Linker to the Antibody

This protocol details the conjugation of the this compound linker to the antibody via lysine (B10760008) residues. This involves the hydrolysis of a methyl ester variant of the linker to a carboxylic acid, followed by activation and conjugation.

Materials:

-

Propargyl-PEG4-CH2-methyl ester

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Methanol/Water or THF/Water solvent system

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Hydrolysis of the Methyl Ester: a. Dissolve Propargyl-PEG4-CH2-methyl ester in a mixture of Methanol and Water. b. Add 1.1 equivalents of LiOH or NaOH and stir at room temperature for 1-2 hours. c. Neutralize the reaction with a mild acid to pH 7. d. Remove the organic solvent and lyophilize to obtain the carboxylated linker.[9]

-

Activation of the Carboxylated Linker: a. Dissolve the carboxylated linker and a 1.5-fold molar excess of NHS and EDC in anhydrous DMF or DMSO. b. Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

-

Conjugation to the Antibody: a. Add the activated linker solution to the antibody solution at a molar ratio of 5-10 fold excess of the linker. b. Incubate the reaction at room temperature for 2-4 hours. c. Purify the antibody-linker conjugate using a desalting column to remove excess reagents.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-modified cytotoxic payload to the propargyl group of the antibody-linker construct.

Materials:

-

Antibody-linker conjugate

-

Azide-modified cytotoxic payload

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270) (prepare fresh)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

To the antibody-linker conjugate solution, add the azide-modified payload to a 5- to 10-fold molar excess relative to the antibody.

-

Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.

-

Add the catalyst premix to the reaction mixture (a final copper concentration of 0.25-1 mM is typical).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-